molecular formula Na2 B8443419 Disodium CAS No. 25681-79-2

Disodium

Cat. No. B8443419
CAS RN: 25681-79-2
M. Wt: 45.9795386 g/mol
InChI Key: QXNVGIXVLWOKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211400B1

Procedure details

The reaction of 358 g of commercially available sodium hydrosulfite in 800 ml of water with 268 g of 50% strength glyoxylic acid and 285 g of 50% sodium hydroxide solution gave the 2-hydroxy-2-sulfinatoacetic acid, disodium salt in a yield of 95%. The solid crude product contained 43% of sulfinic acid (without water of hydration). Crystallization from a methanol/ethanol/water mixture gave the hydrate of the sulfinic acid in nice crystals. The sulfur-containing constituents were determined using iodometry. The sulfinic acid shows a reaction with indanthrene paper at about 75° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
285 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1](S([O-])=O)([O-:3])=[O:2].[Na+:7].[Na+:8].[C:9]([OH:13])(=[O:12])[CH:10]=[O:11].[OH-].[Na+]>O>[OH:11][CH:10]([S:1]([O-:3])=[O:2])[C:9]([OH:13])=[O:12].[Na:7][Na:8] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
285 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)O)S(=O)[O-]
Name
Type
product
Smiles
[Na][Na]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.